![molecular formula C21H25N3O3S B2874368 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1448124-02-4](/img/structure/B2874368.png)
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a biphenyl group, a pyrazole ring, and a sulfonamide group. Biphenyl is an aromatic hydrocarbon that consists of two phenyl rings . Pyrazole is a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms . Sulfonamides are compounds that contain a functional group that is a sulfur atom connected to two oxygen atoms and an amine .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in the molecule. The biphenyl group could potentially exhibit rotation around the single bond connecting the two phenyl rings, and the pyrazole ring and sulfonamide group could introduce additional complexity to the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, and the sulfonamide group could potentially be involved in substitution or elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the sulfonamide group could potentially increase the solubility of the compound in water .Scientific Research Applications
Synthesis and Carbonic Anhydrase Inhibitory Activities
Researchers have synthesized a series of polymethoxylated-pyrazoline benzene sulfonamides, investigating their inhibitory effects on carbonic anhydrase isoenzymes hCA I and II. These compounds have shown significant inhibition constants, indicating superior carbonic anhydrase inhibitory activity compared to the reference compound acetazolamide. This research suggests the potential of these compounds in designing inhibitors for carbonic anhydrase-related disorders (Kucukoglu et al., 2016).
Cyclooxygenase-2 (COX-2) Inhibition
Another study focused on the synthesis and evaluation of 1,5-diarylpyrazole derivatives for their ability to inhibit cyclooxygenase-2 (COX-2) both in vitro and in vivo. This research was part of the development of celecoxib, a COX-2 inhibitor used for treating rheumatoid arthritis and osteoarthritis. It highlights the process of optimizing the pharmacokinetic profiles of pyrazole analogs, leading to the identification of celecoxib (Penning et al., 1997).
Antiproliferative Activities
Further, pyrazole-sulfonamide derivatives have been synthesized and tested for their antiproliferative activities against tumor cell lines. These compounds have demonstrated selective effects against cancer cells, with some showing broad-spectrum antitumor activity comparable to common anticancer drugs. This research points towards the potential application of pyrazole-sulfonamide derivatives in cancer therapy (Mert et al., 2014).
Inhibition of Metal Complexes on Carbonic Anhydrase Isozymes
Another study synthesized metal complexes of a pyrazole-based sulfonamide and evaluated their inhibition on human erythrocyte carbonic anhydrase isozymes I and II. The complexes showed more effective inhibitory activity than the free ligand and the reference compound acetazolamide, suggesting their potential in the development of new carbonic anhydrase inhibitors (Büyükkıdan et al., 2017).
Bioactivity Studies
Bioactivity studies on new benzenesulfonamides containing pyrazole and sulfonamide pharmacophores have been conducted, revealing their potential as inhibitors for carbonic anhydrase and acetylcholinesterase enzymes. These compounds have shown low cytotoxicity and tumor selectivity, making them good candidates for developing novel inhibitors with therapeutic applications (Ozgun et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-15-20(16(2)24(4)23-15)28(26,27)22-14-21(3,25)19-12-10-18(11-13-19)17-8-6-5-7-9-17/h5-13,22,25H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSAHOXIWKSYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyanocyclohexyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]-N-methylacetamide](/img/structure/B2874287.png)
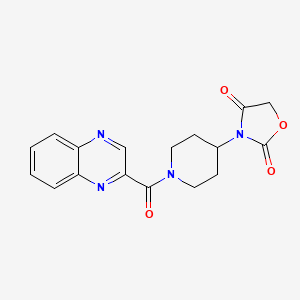
![1,3-Dimethyl-5,6-dihydrothieno[3,4-c]pyrrol-4-one](/img/structure/B2874289.png)
![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2874292.png)
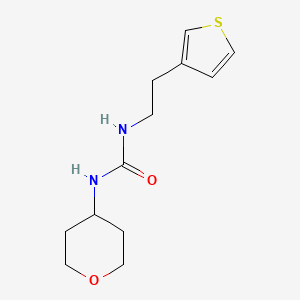
![Pyrrolidine, 2-[(2-methoxyphenoxy)methyl]-, (R)-(9CI)](/img/structure/B2874294.png)

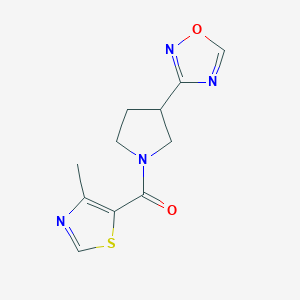
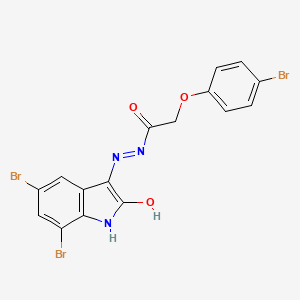
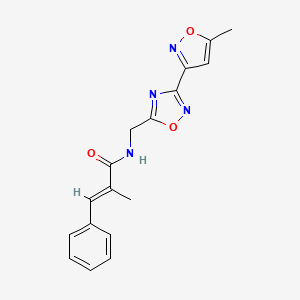
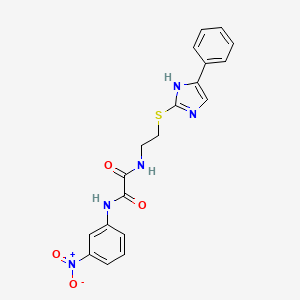
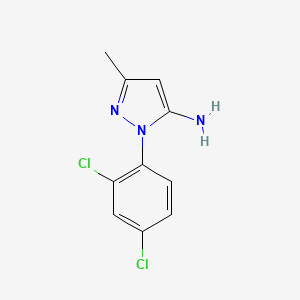
![4-[4-(Difluoromethyl)triazol-2-yl]benzoic acid](/img/structure/B2874307.png)
![N-(4-ethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2874308.png)
